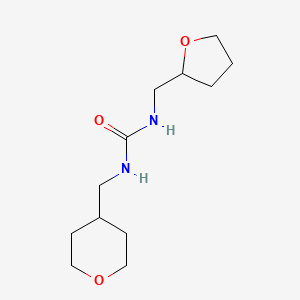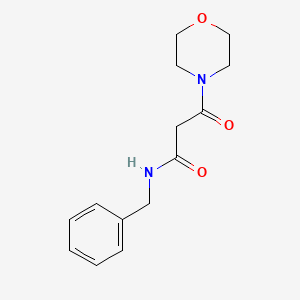
1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone, also known as APPE, is a chemical compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications. APPE is a small molecule that belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone is not fully understood, but it is believed to act through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and Hsp90, which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. This compound has also been found to have neuroprotective effects and may improve cognitive function. In addition, this compound has been shown to have antiarrhythmic effects and may be useful in the treatment of cardiac arrhythmias.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. This compound also exhibits a range of biological activities, making it useful for investigating various therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone. One potential area of investigation is the development of this compound-based drugs for the treatment of cancer, neurodegenerative diseases, and cardiac arrhythmias. Another area of research is the elucidation of the exact mechanism of action of this compound, which may lead to the development of more effective therapeutic strategies. Additionally, the investigation of the potential toxicity of this compound and its metabolites is an important area of research that may inform the safe use of this compound in clinical settings.
Synthesemethoden
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone can be achieved through a multistep process that involves the reaction of 4-acetylpiperazine with 4-(2-bromoethyl)aniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the acetylation of the amine group with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone has been investigated for its potential therapeutic applications in various fields, including oncology, neurology, and cardiology. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cardiology, this compound has been shown to have antiarrhythmic effects and may be useful in the treatment of cardiac arrhythmias.
Eigenschaften
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13(2)15-4-6-16(7-5-15)18-12-17(22)20-10-8-19(9-11-20)14(3)21/h4-7,13,18H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCUNOFXWZYIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Fluorophenyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B6636401.png)
![4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide](/img/structure/B6636408.png)

![N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6636448.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636457.png)
![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)



